Cas no 6165-68-0 (Thiophene-2-boronic acid)

Thiophene-2-boronic acid 化学的及び物理的性質

名前と識別子

-

- Thiophen-2-ylboronic acid

- 2-Thiophene Boric Acid

- 2-Thiopheneboronic acid

- 2-Thienylboronic acid

- Thiophene-2-boronic acid

- 2-Thiopheneboronic Acid (contains varying amounts of Anhydride)

- 2-Thienylboric acid

- Thien-5-ylboronic acid

- 2-Thienylboronic Acid (contains varying amounts of Anhydride)

- Thienylboronic acid

- 2-Thiopheneboronicacid

- thiophene2-boronic acid

- (thiophen-2-yl)boronic acid

- thiophen-2-ylboranediol

- Boronic acid, thienyl-

- thiophene 2-boronic acid

- 2-thiophene boronic acid

- thiophen-2-yl-2-boronic acid

- ARYHTUPFQTUBBG-UHFFFAOYSA-N

- Thiophene-2-boronicacid

- 2-Boronothiophene

- thiopheneboronic acid

- thiophenylboronic acid

- Pu

- 2-Thienylboronic acid(contains varying amounts of Anhydride)

- thiophen-2-boronic

- BCP26856

- thien-2-ylboronic acid

- 2-thienyl boronic acid

- thiophen-2-yl-boronic acid

- 2thiopheneboronic acid

- 2-thienyl-boronic acid

- 2-thiophen-boronic acid

- CS-W000053

- AKOS000265495

- AB04002

- SY002974

- thiophen-2-boronic acid

- 2-thiophenyl boronic acid

- thiophen-2-yl boronic acid

- thiophen-2-ylboronicacid

- Z330828022

- 6165-68-0

- NCGC00249453-01

- thiophenyl 2-boronic acid

- 2-thipheneboronic acid

- AM804138

- 2-thiophenboronic acid

- AC-788

- 2-Thienylboronic acid, >=95.0%

- FT-0601795

- EN300-49146

- 2-thiophenylboronic acid

- J-400313

- 2-thienyl-boronic-acid

- 2-thiopheneboric acid

- InChI=1/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7

- T1772

- SCHEMBL38298

- MFCD00151850

- 2-thiopeneboronic acid

- 2-thiophen boronic acid

- AS-3012

- 2-Thiopheneboronic acid;Thiophen-2-ylboronic acid

- thiopheneboronic

- DTXSID60370059

- 2-thiophene-boronic acid

- BDBM50067899

- A8542

- CHEMBL141272

- F9995-0586

- 2-Thienylboronic acid,98%

- ALBB-006112

- STK503714

- DB-028205

- BBL104405

-

- MDL: MFCD00151850

- インチ: 1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H

- InChIKey: ARYHTUPFQTUBBG-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C([H])=C1B(O[H])O[H]

- BRN: 112375

計算された属性

- せいみつぶんしりょう: 128.010331g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 128.010331g/mol

- 単一同位体質量: 128.010331g/mol

- 水素結合トポロジー分子極性表面積: 68.7Ų

- 重原子数: 8

- 複雑さ: 78.4

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色淡黄色結晶粉末

- 密度みつど: 1.3200

- ゆうかいてん: 138-140 °C (lit.)

- ふってん: 287.9°C at 760 mmHg

- フラッシュポイント: 127.9 oC

- 屈折率: 1.562

- ようかいど: Soluble in methanol.

- あんていせい: store cold

- PSA: 68.70000

- LogP: -0.57210

- ようかいせい: アルコールに溶ける

- かんど: 熱と湿度に敏感

Thiophene-2-boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S36/37-S37/39

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT, IRRITANT-HARMFUL, KEEP COLD

- ちょぞうじょうけん:0-10°C

- セキュリティ用語:S26;S37/39

Thiophene-2-boronic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Thiophene-2-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-3012-10MG |

(thiophen-2-yl)boronic acid |

6165-68-0 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| Key Organics Ltd | AS-3012-50G |

(thiophen-2-yl)boronic acid |

6165-68-0 | >95% | 50g |

£54.00 | 2025-02-08 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H76044-1g |

Thiophene-2-boronic acid |

6165-68-0 | 98% | 1g |

¥48 | 2023-09-19 | |

| abcr | AB130592-25 g |

2-Thiopheneboronic acid, 97%; . |

6165-68-0 | 97% | 25g |

€94.20 | 2023-05-10 | |

| eNovation Chemicals LLC | K38124-500g |

Thiophen-2-ylboronic acid |

6165-68-0 | 97% | 500g |

$970 | 2023-09-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23071-1g |

Thiophene-2-boronic acid, 97% |

6165-68-0 | 97% | 1g |

¥268.00 | 2023-03-15 | |

| Life Chemicals | F9995-0586-0.5g |

Thiophene-2-boronic acid |

6165-68-0 | 95%+ | 0.5g |

$19.0 | 2023-11-21 | |

| Key Organics Ltd | AS-3012-20MG |

(thiophen-2-yl)boronic acid |

6165-68-0 | >95% | 0mg |

£76.00 | 2023-04-17 | |

| Key Organics Ltd | AS-3012-5MG |

(thiophen-2-yl)boronic acid |

6165-68-0 | >95% | 5mg |

£46.00 | 2025-02-08 | |

| AK Scientific | AMTB949-5g |

2-Thiopheneboronic acid |

6165-68-0 | 98% (HPLC) | 5g |

$15 | 2025-02-18 |

Thiophene-2-boronic acid 関連文献

-

Yinghui Chen,Jianzhang Zhao,Lijuan Xie,Huimin Guo,Qiuting Li RSC Adv. 2012 2 3942

-

Lianlian Liu,Dandan Huang,Sylvia M. Draper,Xiuyu Yi,Wanhua Wu,Jianzhang Zhao Dalton Trans. 2013 42 10694

-

Yanjin Yao,Jie Gao,Feng Bao,Sanfeng Jiang,Xu Zhang,Rui Ma RSC Adv. 2015 5 42754

-

Wen-Wen Tao,Kai Wang,Jia-Xiong Chen,Yi-Zhong Shi,Wei Liu,Cai-Jun Zheng,Yan-Qing Li,Jia Yu,Xue-Mei Ou,Xiao-Hong Zhang J. Mater. Chem. C 2019 7 4475

-

Daniel Lumpi,Brigitte Holzer,Johannes Bintinger,Ernst Horkel,Simon Waid,Heinz D. Wanzenb?ck,Martina Marchetti-Deschmann,Christian Hametner,Emmerich Bertagnolli,Ioannis Kymissis,Johannes Fr?hlich New J. Chem. 2015 39 1840

-

Pengbin Li,Bo Lü,Chunling Fu,Shengming Ma Org. Biomol. Chem. 2013 11 98

-

Linhao Liu,Marie Cordier,Thierry Roisnel,Henri Doucet Org. Chem. Front. 2023 10 1441

-

Maria Ejlersen,Chenguang Lou,Yogesh S. Sanghvi,Yitzhak Tor,Jesper Wengel Chem. Commun. 2018 54 8003

-

Chiara Ceriani,Francesca Corsini,Giuseppe Mattioli,Sara Mattiello,Daniele Testa,Riccardo Po,Chiara Botta,Gianmarco Griffini,Luca Beverina J. Mater. Chem. C 2021 9 14815

-

Hyomin Jin,Hye Jin Bae,Seonah Kim,Ji Hye Lee,Hyonseok Hwang,Myung Hwan Park,Kang Mun Lee Dalton Trans. 2019 48 1467

関連分類

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds Heteroaromatic compounds

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Heteroaromatic compounds

- Other Chemical Reagents Derivatization Reagents

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

Thiophene-2-boronic acidに関する追加情報

Thiophene-2-boronic acid (CAS No. 6165-68-0): A Versatile Building Block in Modern Chemical Synthesis

Thiophene-2-boronic acid (CAS No. 6165-68-0) is a highly versatile and widely used compound in the field of organic synthesis, particularly in the development of pharmaceuticals, materials science, and chemical research. This compound, also known as 2-thienylboronic acid, is a key intermediate in the synthesis of various functional molecules due to its unique chemical properties and reactivity.

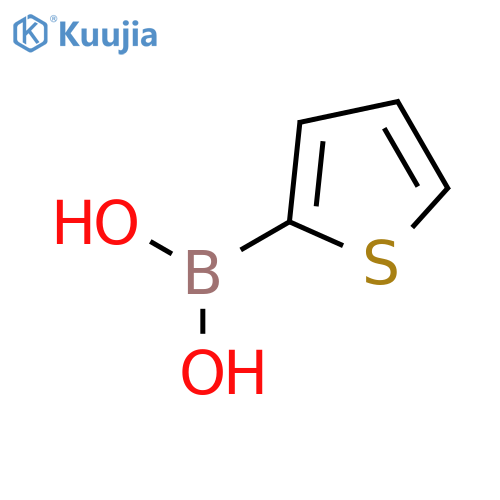

The chemical structure of Thiophene-2-boronic acid consists of a thiophene ring linked to a boronic acid group. The thiophene ring, a five-membered heterocyclic compound containing a sulfur atom, imparts significant aromatic stability and electronic properties to the molecule. The boronic acid group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, making it an essential building block in modern synthetic chemistry.

One of the most significant applications of Thiophene-2-boronic acid is in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction is widely used to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction is highly efficient and selective, making it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Recent studies have shown that Thiophene-2-boronic acid can be used to synthesize a wide range of biologically active compounds, such as anti-inflammatory agents, antiviral drugs, and anticancer agents.

In the pharmaceutical industry, Thiophene-2-boronic acid has gained attention for its role in the development of novel drug candidates. For instance, researchers have utilized this compound to synthesize thienopyridines, which are known for their potent antiplatelet activity and are used in the treatment of cardiovascular diseases. Additionally, Thiophene-2-boronic acid has been employed in the synthesis of thieno[3,2-b]pyridine derivatives, which exhibit promising antitumor activity against various cancer cell lines.

Beyond pharmaceutical applications, Thiophene-2-boronic acid has found use in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and photovoltaic materials. Recent advancements in organic electronics have demonstrated that compounds derived from Thiophene-2-boronic acid can enhance the performance of organic solar cells and field-effect transistors.

The synthetic versatility of Thiophene-2-boronic acid is further highlighted by its ability to undergo various functional group transformations. For example, the boronic acid group can be converted into other functional groups such as esters, ethers, and amides through well-established chemical reactions. This flexibility allows chemists to tailor the properties of the final product to meet specific requirements in different applications.

In terms of safety and handling, Thiophene-2-boronic acid should be stored under dry conditions and protected from air and moisture to prevent degradation. It is generally considered safe for laboratory use when proper safety protocols are followed. However, it is important to handle all chemicals with care and adhere to standard laboratory safety guidelines.

The ongoing research into the applications of Thiophene-2-boronic acid continues to expand its utility across multiple scientific disciplines. Recent studies have explored its potential in areas such as catalysis, polymer science, and nanotechnology. For instance, researchers have developed novel catalysts based on Thiophene-2-boronic acid-derived ligands that show enhanced activity and selectivity in various catalytic processes.

In conclusion, Thiophene-2-boronic acid (CAS No. 6165-68-0) is a highly valuable compound with a wide range of applications in modern chemistry. Its unique chemical properties and reactivity make it an indispensable building block in organic synthesis, pharmaceutical development, materials science, and beyond. As research continues to advance, it is likely that new applications for this versatile compound will be discovered, further solidifying its importance in the scientific community.

6165-68-0 (Thiophene-2-boronic acid) 関連製品

- 162607-20-7((5-methylthiophen-2-yl)boronic acid)

- 193978-23-3(4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane)

- 145349-76-4(4-(ethylthio)phenylboronic acid)

- 162607-16-1(5-Ethylthiophene-2-boronic acid)

- 98437-23-1(Benzo[b]thiophene-2-boronic Acid)

- 162607-15-0((4-methylthiophen-2-yl)boronic acid)

- 305832-67-1((5-cyanothiophen-2-yl)boronic acid)

- 4347-33-5(5-Formyl-2-thiopheneboronic acid)

- 26076-46-0(Thiophene-2,5-diyldiboronic acid)

- 6165-68-0(Thiophene-2-boronic acid)